molecular formula C15H21N5O2S B2925632 N-cyclopentyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891123-24-3

N-cyclopentyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No. B2925632
CAS RN: 891123-24-3
M. Wt: 335.43
InChI Key: MHJVJSOYJPALNE-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H21N5O2S and its molecular weight is 335.43. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Insecticidal Assessment

Compounds with structural similarities to "N-cyclopentyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide" have been synthesized and assessed for their insecticidal properties, particularly against pests such as the cotton leafworm, Spodoptera littoralis. These studies involve the development of various heterocycles incorporating thiadiazole moieties, showcasing their potential as insecticidal agents (Fadda et al., 2017).

Antitumor and Antimicrobial Activities

Research on similar compounds has also highlighted their potential in the development of antitumor and antimicrobial agents. For example, the synthesis of novel substituted thiazolo azapurines and their evaluation against pathogenic microorganisms suggest some of these compounds possess potent inhibitory activities (Annareddygari et al., 2022). Additionally, compounds incorporating triazolo[1,5-a]pyrimidine have shown promising antitumor activity, indicating their potential as therapeutic agents (Fares et al., 2014).

Amplification of Phleomycin

Certain derivatives structurally related to "N-cyclopentyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide" have been explored for their role as amplifiers of phleomycin, a chemotherapeutic agent. These studies suggest the potential of such compounds to enhance the efficacy of existing drugs (Brown et al., 1978).

Antimicrobial and Antitumor Agents

The exploration of thiazolopyrimidines and their derivatives for antimicrobial and antitumor activities further underscores the versatility of this chemical scaffold. Some compounds have shown promising activities, underlining the potential for developing new therapeutic agents (Said et al., 2004).

properties

IUPAC Name

N-cyclopentyl-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-2-5-11-8-12(21)17-14-18-19-15(20(11)14)23-9-13(22)16-10-6-3-4-7-10/h8,10H,2-7,9H2,1H3,(H,16,22)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJVJSOYJPALNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

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